molecular formula C26H23N3O2 B6509209 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-05-7

7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509209
CAS RN: 901246-05-7
M. Wt: 409.5 g/mol
InChI Key: KPGXATZNWCGFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DMPQ, is a novel synthetic compound that has been studied for its potential applications in various scientific fields. DMPQ is a member of the pyrazoloquinoline family, which has been studied for its ability to modulate biological processes. DMPQ has been found to have potential applications in pharmacology, biochemistry, and physiology.

Scientific Research Applications

7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, this compound has been studied for its potential as an anticonvulsant, antidepressant, and anxiolytic. In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics. In physiology, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate the activity of the immune system.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments include its high solubility in water and its low toxicity. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. The limitations of using this compound in lab experiments include its limited availability and its potential to produce false positives in drug screening tests.

Future Directions

The potential future directions for research on 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include further studies on its pharmacological properties, its potential as a drug delivery system, and its potential as an anti-cancer agent. Additionally, further studies on the mechanism of action of this compound and its potential to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics are warranted. Finally, further studies on the potential interactions between this compound and other drugs and xenobiotics are also needed.

Synthesis Methods

7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process involving the condensation of 4-methylphenylhydrazine hydrochloride and 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of anhydrous sodium acetate. This reaction produces the intermediate 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, which is then treated with dimethyl sulfate in order to obtain the desired product, this compound.

properties

IUPAC Name

7,8-dimethoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-16-5-9-18(10-6-16)25-21-15-27-22-14-24(31-4)23(30-3)13-20(22)26(21)29(28-25)19-11-7-17(2)8-12-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGXATZNWCGFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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